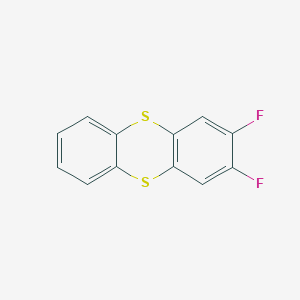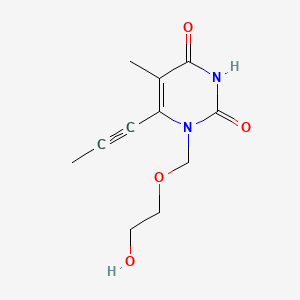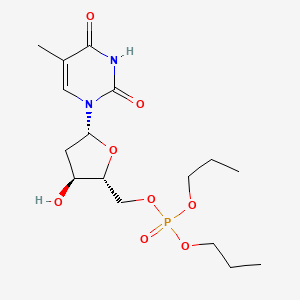
Thymidine-5'-dipropyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thymidine-5’-dipropyl phosphate is an organic compound belonging to the class of pyrimidine nucleotides. It is a derivative of thymidine, a nucleoside that is a component of DNA. This compound is characterized by the presence of two propyl groups attached to the phosphate moiety, which distinguishes it from other thymidine derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of thymidine-5’-dipropyl phosphate typically involves the phosphorylation of thymidine. One common method includes the reaction of thymidine with propyl phosphate in the presence of a suitable catalyst. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphate ester.
Industrial Production Methods: Industrial production of thymidine-5’-dipropyl phosphate may involve large-scale phosphorylation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions: Thymidine-5’-dipropyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form thymidine-5’-dipropyl phosphate oxide.
Reduction: Reduction reactions can convert the phosphate ester to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the propyl groups with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed under basic conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of thymidine-5’-dipropyl phosphate, such as thymidine-5’-dipropyl phosphate oxide and thymidine-5’-dipropyl alcohol .
Aplicaciones Científicas De Investigación
Thymidine-5’-dipropyl phosphate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other nucleotides and nucleotide analogs.
Biology: The compound is utilized in studies involving DNA synthesis and repair mechanisms.
Industry: Thymidine-5’-dipropyl phosphate is used in the production of diagnostic reagents and molecular biology kits
Mecanismo De Acción
The mechanism of action of thymidine-5’-dipropyl phosphate involves its incorporation into DNA during replication. The compound acts as a substrate for DNA polymerases, which catalyze the addition of nucleotides to the growing DNA strand. The presence of the propyl groups may influence the binding affinity and specificity of the compound for various enzymes involved in DNA synthesis .
Comparación Con Compuestos Similares
Thymidine monophosphate: A nucleotide with a single phosphate group.
Thymidine diphosphate: A nucleotide with two phosphate groups.
Thymidine triphosphate: A nucleotide with three phosphate groups.
Comparison: Thymidine-5’-dipropyl phosphate is unique due to the presence of the propyl groups, which can affect its chemical properties and biological activity. Unlike thymidine monophosphate and thymidine diphosphate, the dipropyl derivative may exhibit different solubility and stability profiles. Additionally, the propyl groups can influence the compound’s interaction with enzymes and other biomolecules, potentially leading to distinct pharmacological effects .
Propiedades
Número CAS |
130752-95-3 |
|---|---|
Fórmula molecular |
C16H27N2O8P |
Peso molecular |
406.37 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dipropyl phosphate |
InChI |
InChI=1S/C16H27N2O8P/c1-4-6-23-27(22,24-7-5-2)25-10-13-12(19)8-14(26-13)18-9-11(3)15(20)17-16(18)21/h9,12-14,19H,4-8,10H2,1-3H3,(H,17,20,21)/t12-,13+,14+/m0/s1 |
Clave InChI |
VMXXWGLQYFCPKN-BFHYXJOUSA-N |
SMILES isomérico |
CCCOP(=O)(OCCC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)O |
SMILES canónico |
CCCOP(=O)(OCCC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(11|A,16|A)-9,21-Dichloro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione](/img/structure/B12812590.png)



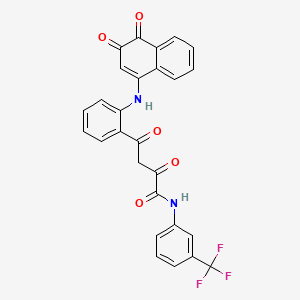

![(7S,9R)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride](/img/structure/B12812629.png)
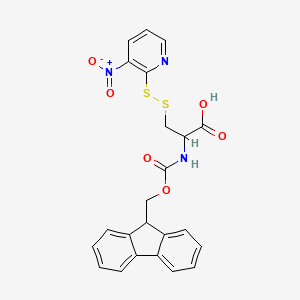
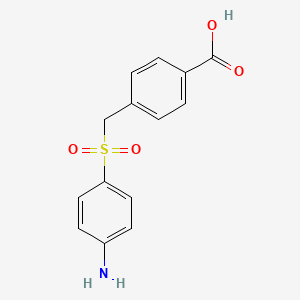
![Bicyclo[4.2.0]octa-1,3,5-trien-3-ol](/img/structure/B12812659.png)

